

Assessing Off-Target Effects of Substituted Aniline Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 2-Butoxy-N-(2-methoxybenzyl)aniline

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Substituted anilines are a prevalent scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. While their on-target efficacy is often well-characterized, understanding their off-target effects is critical for a comprehensive safety assessment and to mitigate potential adverse drug reactions. This guide provides a comparative overview of the off-target profiles of representative substituted aniline compounds, supported by experimental data and detailed methodologies.

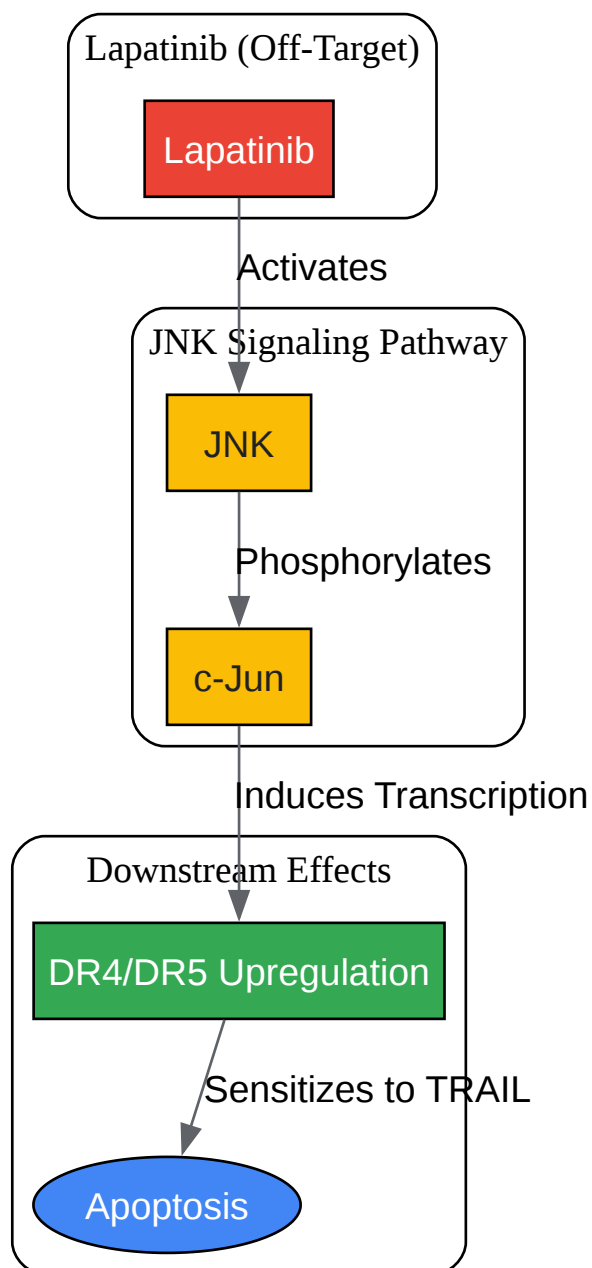
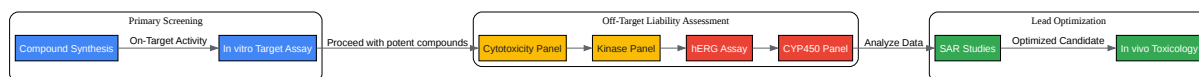
Comparative Off-Target Activity

The following table summarizes the off-target activities of several well-characterized substituted aniline-based kinase inhibitors across key safety-related assays. It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from various sources to illustrate the off-target liabilities associated with this chemical class.

| Compound | Target(s) | Cytotoxicity (IC50, μ M) | hERG Inhibition (IC50, μ M) | CYP450 Inhibition (IC50, μ M) | Off-Target Kinase Inhibition (Example) |
|-----------|------------|---|---------------------------------------|---|---|
| Lapatinib | EGFR, HER2 | 1.1 - 15.6 (Various cancer cell lines) | >10 | CYP3A4: ~6.8 | JNK, c-Jun[1] [2] |
| Gefitinib | EGFR | 0.015 - >100 (Various cancer cell lines) | ~3.2 | CYP2D6: ~1.4, CYP3A4: ~3.4[3] | - |
| Erlotinib | EGFR | 0.8 - >100 (Various cancer cell lines) | ~2.9 | CYP3A4: ~3.9, CYP1A2: ~11.8[3] | - |

Experimental Workflow for Off-Target Profiling

A systematic approach is essential for evaluating the off-target effects of substituted aniline compounds. The following workflow outlines a typical screening cascade employed in preclinical drug development.



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- 2. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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